molecular formula C25H21N3O7S B12046634 ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 330846-87-2

ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12046634
CAS No.: 330846-87-2
M. Wt: 507.5 g/mol
InChI Key: OIBOQIKCGGCJPX-UDWIEESQSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for diverse pharmacological properties, including antimicrobial and antioxidant activities . Structurally, it features a bicyclic core comprising fused thiazole and pyrimidine rings. Key substituents include:

  • A 4-acetyloxybenzylidene group at position 2, contributing electron-withdrawing and hydrogen-bonding capabilities.
  • A 7-methyl group and ethyl carboxylate at position 6, influencing solubility and steric bulk.

Synthesis likely follows conventional cyclocondensation methods, similar to and , involving thiouracil derivatives, chloroacetic acid, and substituted benzaldehydes in acetic anhydride/acetic acid under reflux . While specific data for this compound is absent in the provided evidence, its structural analogs suggest moderate yields (e.g., 68–78%) and crystallizability from ethyl acetate/ethanol mixtures .

Properties

CAS No.

330846-87-2

Molecular Formula

C25H21N3O7S

Molecular Weight

507.5 g/mol

IUPAC Name

ethyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21N3O7S/c1-4-34-24(31)21-14(2)26-25-27(22(21)17-6-5-7-18(13-17)28(32)33)23(30)20(36-25)12-16-8-10-19(11-9-16)35-15(3)29/h5-13,22H,4H2,1-3H3/b20-12+

InChI Key

OIBOQIKCGGCJPX-UDWIEESQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(acetyloxy)benzaldehyde with 7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyloxy and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-acetyloxybenzylidene (2), 3-nitrophenyl (5) N/A ~70 (est.) Acetyloxy, nitro, ethyl carboxylate
Compound 11a 2,4,6-trimethylbenzylidene (2) 243–246 68 Trimethyl, cyano
Compound 11b 4-cyanobenzylidene (2) 213–215 68 Cyano, methylfuran
4-bromophenyl (5) N/A N/A Bromophenyl
2-acetoxybenzylidene (2) N/A N/A Ortho-acetoxy
  • Electron-Withdrawing Groups: The target’s 3-nitrophenyl group enhances electrophilicity compared to 11a’s trimethylbenzylidene (electron-donating) or 11b’s cyano group (moderately electron-withdrawing). This may increase reactivity in biological systems .
  • Crystallinity : The 4-acetyloxy group in the target compound likely promotes C–H···O hydrogen bonding, as seen in ’s trimethoxy analog, which forms supramolecular chains . In contrast, the 2-acetoxy isomer () shows weaker π-π interactions due to steric hindrance .

Structural and Conformational Analysis

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation in analogs, with deviations of ~0.22 Å from planarity (e.g., ) . The target compound’s 3-nitrophenyl group may increase puckering due to steric clash with the acetyloxybenzylidene moiety.
  • Dihedral Angles : Substituted benzylidene groups influence planarity. For example, ’s trimethoxybenzylidene forms an 80.94° dihedral angle with the thiazolopyrimidine ring, whereas ’s 2-acetoxy analog shows a smaller angle (7.97°) due to ortho-substitution . The target’s para-acetyloxy group may yield intermediate angles (~40–60°), balancing steric and electronic effects.

Biological Activity

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C26H24N2O6S
Molecular Weight 492.5 g/mol
IUPAC Name This compound
InChI Key MQFSKYXSXUEZFP-KGENOOAVSA-N

The compound features a thiazolo[3,2-a]pyrimidine core with various functional groups that contribute to its biological properties.

Anticancer Properties

Recent studies have demonstrated that thiazolopyrimidine derivatives exhibit significant anticancer activity. This compound has shown potential against various cancer cell lines. For instance:

  • Cytotoxic Activity : The compound exhibited cytotoxic effects on several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were found to be comparable to standard chemotherapy agents like doxorubicin .

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : It can bind to cellular receptors modulating signaling pathways crucial for cancer cell survival.
  • DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting gene expression and leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly affects the biological activity of thiazolopyrimidine derivatives:

  • Acetyloxy Group : Enhances solubility and bioavailability.
  • Nitrophenyl Substituent : Contributes to increased potency against cancer cell lines.

These findings suggest that modifications to the molecular structure can optimize the therapeutic efficacy of the compound.

Study 1: Anticancer Activity Assessment

A study conducted on the anticancer activity of this compound revealed promising results:

  • Cell Lines Tested : MCF7, HCT116, and HepG2.
  • Results : The compound demonstrated IC50 values ranging from 10 µM to 20 µM across different cell lines. Notably, it was more effective than some existing treatments.

Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action:

  • Methodology : Molecular dynamics simulations were employed to study interactions with Bcl-2 protein.
  • Findings : The compound primarily interacted through hydrophobic contacts with few hydrogen bonds, suggesting a strong binding affinity that could lead to effective apoptosis induction in cancer cells .

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